

In-Depth Technical Guide: 3-Benzyl-2-hydroxycyclopent-2-enone

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Compound of Interest

Compound Name: 3-Benzyl-2-hydroxycyclopent-2-enone

Cat. No.: B1625406

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CAS Number: 25684-06-4

This technical guide provides a comprehensive overview of **3-Benzyl-2-hydroxycyclopent-2-enone**, a molecule of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide synthesizes information from closely related analogs and the broader class of cyclopentenone compounds.

Chemical and Physical Properties

While specific experimental data for **3-Benzyl-2-hydroxycyclopent-2-enone** is not extensively documented, its basic properties can be tabulated. Data for related compounds are provided for comparative purposes.

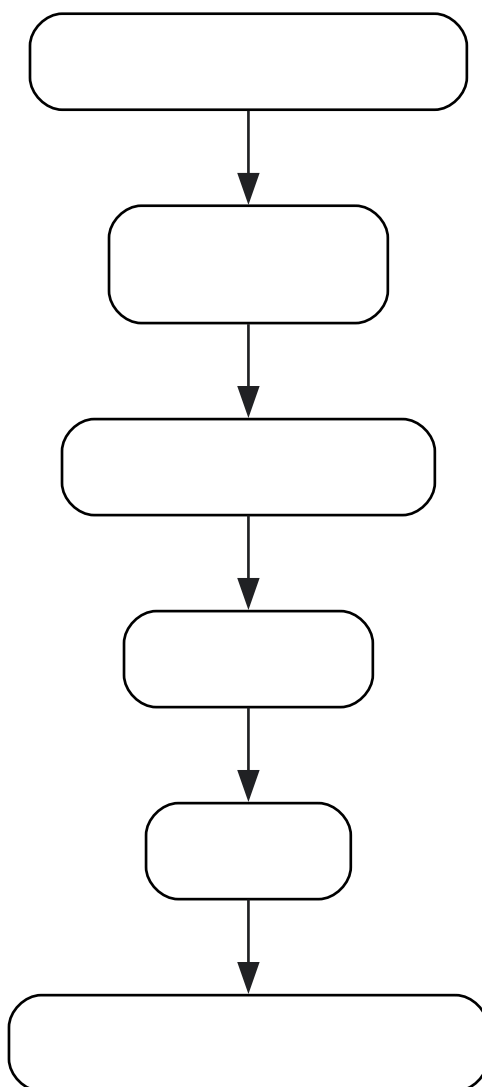
Property	3-Benzyl-2-hydroxycyclopent-2-enone	3-Ethyl-2-hydroxy-2-cyclopenten-1-one	3-hydroxycyclopent-2-en-1-one
CAS Number	25684-06-4[1]	21835-01-8	5870-62-2[2]
Molecular Formula	C ₁₂ H ₁₂ O ₂ [1]	C ₇ H ₁₀ O ₂	C ₅ H ₆ O ₂ [2]
Molecular Weight	188.22 g/mol [1]	126.15 g/mol	98.10 g/mol [2]
Melting Point	Not available	38 - 40 °C	Not available
Boiling Point	Not available	78 - 80 °C @ 4.00 mm Hg	213.0 ± 40.0 °C (Predicted)[2]
Solubility	Not available	Miscible with alcohol, glycerol, benzyl alcohol and water	Not available

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Benzyl-2-hydroxycyclopent-2-enone** is not readily available in the reviewed literature. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of 2-hydroxycyclopent-2-enones. One common approach is the Nazarov cyclization.

Proposed Experimental Workflow: Synthesis via Nazarov Cyclization

This proposed workflow is based on established methods for cyclopentenone synthesis.[3][4]



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Caption: Proposed synthesis workflow for **3-Benzyl-2-hydroxycyclopent-2-enone**.

Methodology:

- Preparation of the Divinyl Ketone Precursor: The synthesis would commence with a benzyl-substituted divinyl ketone. This precursor could potentially be synthesized through an aldol condensation reaction between a benzyl-substituted aldehyde and a suitable ketone, followed by further elaboration.
- Nazarov Cyclization: The benzyl-substituted divinyl ketone would be treated with a Lewis or Brønsted acid, such as trifluoroacetic acid (TFA), to initiate the Nazarov cyclization.^[4]

- **Intermediate Formation and Electrocyclization:** The acid catalyst would promote the formation of an oxyallyl cation intermediate, which would then undergo a 4π -conrotatory electrocyclization to form the five-membered ring.
- **Deprotonation and Tautomerization:** Subsequent deprotonation would lead to the formation of a cyclopentenone, which could then tautomerize to the more stable enol form, yielding **3-Benzyl-2-hydroxycyclopent-2-enone**.
- **Purification:** The final product would be purified using standard techniques such as column chromatography.

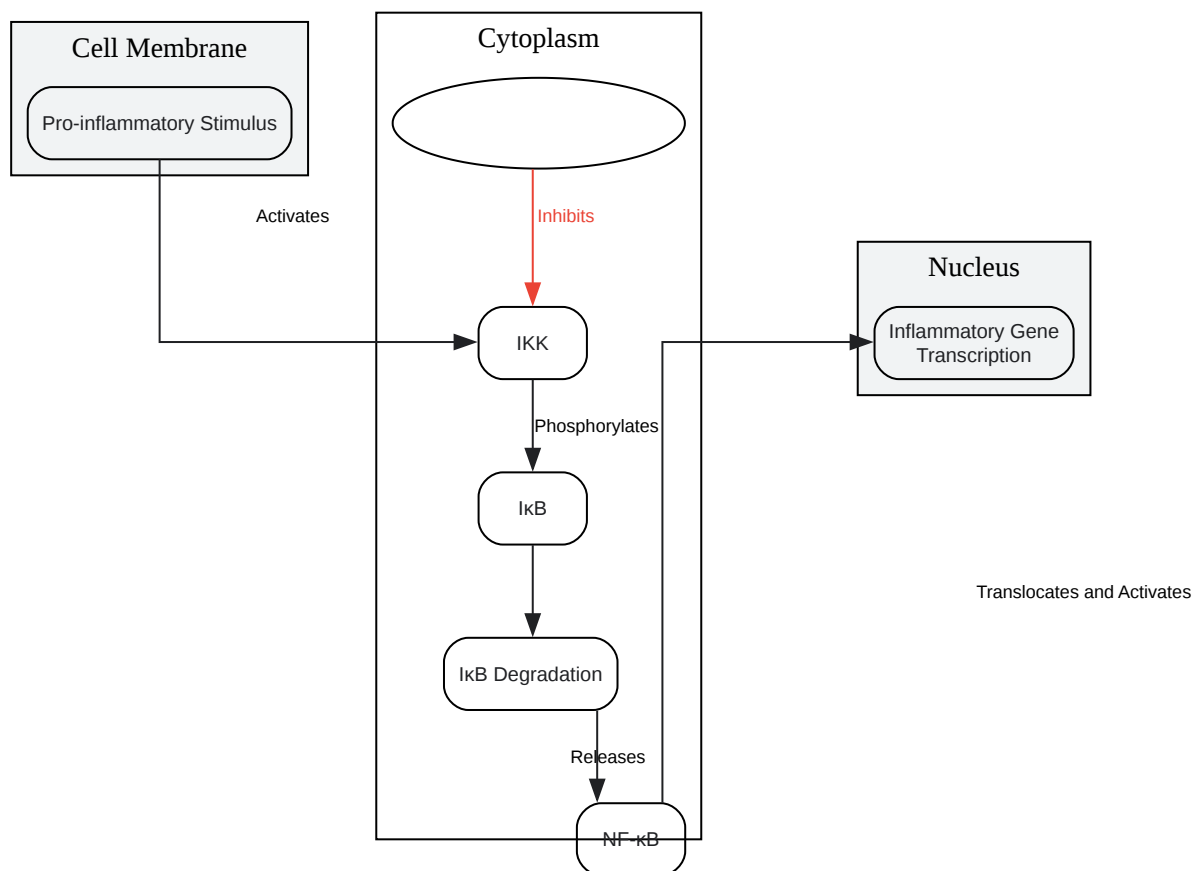
Biological Activity and Drug Development Potential

While direct biological studies on **3-Benzyl-2-hydroxycyclopent-2-enone** are scarce, the cyclopentenone moiety is a well-established pharmacophore with a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.

Anti-inflammatory Activity

Cyclopentenone prostaglandins (cyPGs), which share the core cyclopentenone ring structure, are known to possess potent anti-inflammatory properties.^{[5][6]} Their mechanism of action often involves the inhibition of the pro-inflammatory transcription factor NF- κ B.^{[5][7][8]}

Signaling Pathway: Inhibition of NF- κ B Activation



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Caption: Postulated anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay

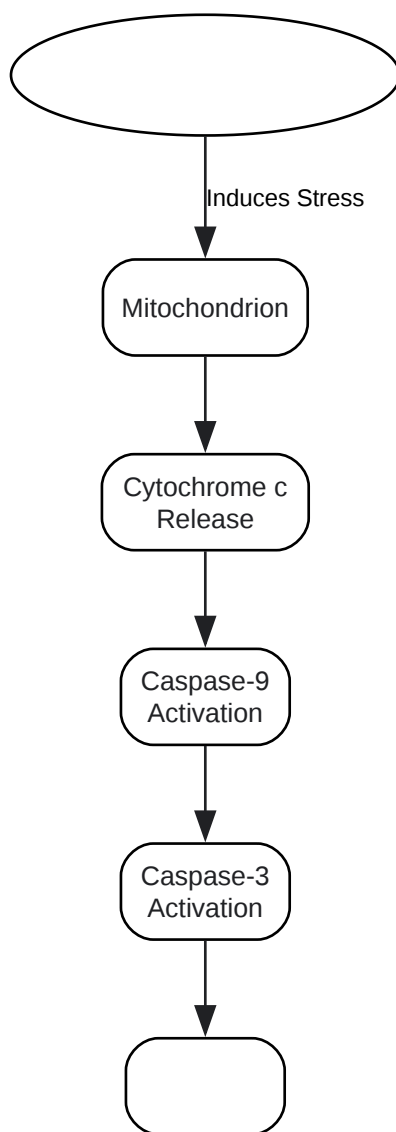
- **Cell Culture:** A suitable cell line, such as RAW 264.7 murine macrophages, would be cultured under standard conditions.
- **Stimulation:** The cells would be pre-treated with varying concentrations of **3-Benzyl-2-hydroxycyclopent-2-enone** for a specified period. Subsequently, inflammation would be induced using an agent like lipopolysaccharide (LPS).

- Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the cell culture supernatant would be quantified using ELISA. The activation of the NF- κ B pathway can be assessed by Western blotting for phosphorylated I κ B α and nuclear translocation of NF- κ B p65.

Cytotoxic Activity

The cyclopentenone ring is a key structural feature in several natural products with significant anticancer activity.^{[9][10]} The pro-apoptotic effects of cyclopentenones are often mediated through the mitochondrial pathway.^{[11][12]}

Signaling Pathway: Induction of Apoptosis



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